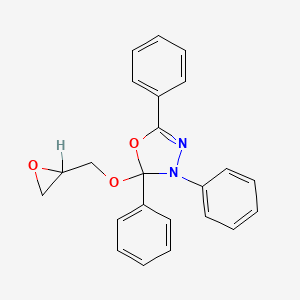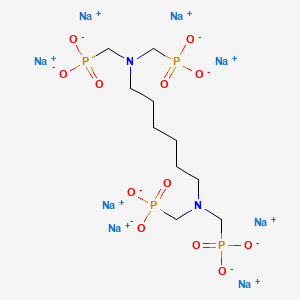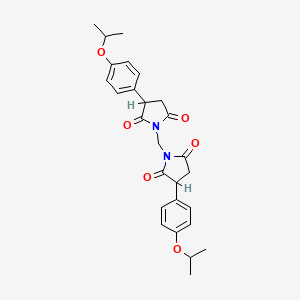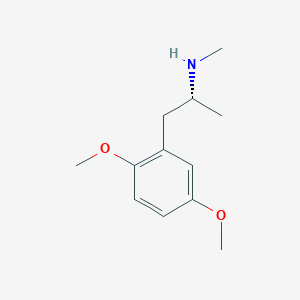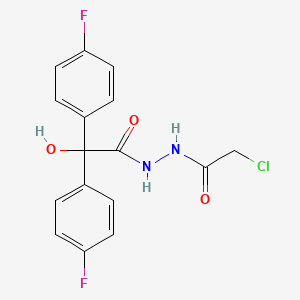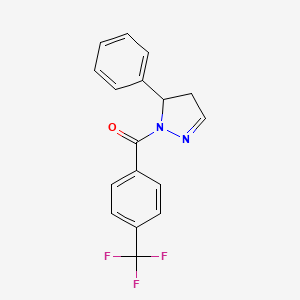
1-(4-Trifluoromethylbenzoyl)-5-phenyl-2-pyrazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Trifluoromethylbenzoyl)-5-phenyl-2-pyrazoline is a compound of significant interest in the field of organic chemistry. This compound features a trifluoromethyl group attached to a benzoyl moiety, which is further connected to a pyrazoline ring. The presence of the trifluoromethyl group imparts unique chemical properties, making it valuable in various scientific and industrial applications.
準備方法
The synthesis of 1-(4-Trifluoromethylbenzoyl)-5-phenyl-2-pyrazoline typically involves the reaction of 4-(trifluoromethyl)benzoyl chloride with phenylhydrazine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine in a solvent like dichloromethane. The mixture is stirred at room temperature, leading to the formation of the desired pyrazoline compound .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反応の分析
1-(4-Trifluoromethylbenzoyl)-5-phenyl-2-pyrazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the carbonyl group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and oxidizing or reducing agents as mentioned above. The major products formed depend on the type of reaction and the specific conditions employed .
科学的研究の応用
1-(4-Trifluoromethylbenzoyl)-5-phenyl-2-pyrazoline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate biological pathways.
Industry: It is employed in the production of specialty chemicals and materials, particularly those requiring fluorinated compounds
作用機序
The mechanism of action of 1-(4-Trifluoromethylbenzoyl)-5-phenyl-2-pyrazoline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways involved depend on the specific application and target .
類似化合物との比較
1-(4-Trifluoromethylbenzoyl)-5-phenyl-2-pyrazoline can be compared with other similar compounds, such as:
4-(Trifluoromethyl)benzoyl chloride: A precursor in the synthesis of the pyrazoline compound, known for its reactivity and use in various organic reactions.
N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides: Compounds with similar structural features but different functional groups, used in different chemical and biological applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
CAS番号 |
121306-82-9 |
|---|---|
分子式 |
C17H13F3N2O |
分子量 |
318.29 g/mol |
IUPAC名 |
(3-phenyl-3,4-dihydropyrazol-2-yl)-[4-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C17H13F3N2O/c18-17(19,20)14-8-6-13(7-9-14)16(23)22-15(10-11-21-22)12-4-2-1-3-5-12/h1-9,11,15H,10H2 |
InChIキー |
JWIZGXVVNJXZNM-UHFFFAOYSA-N |
正規SMILES |
C1C=NN(C1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


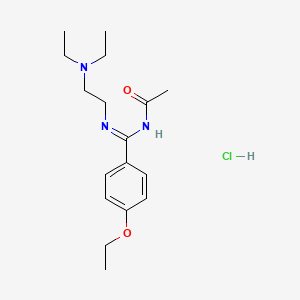
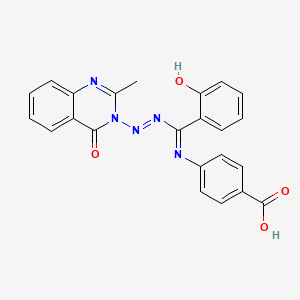
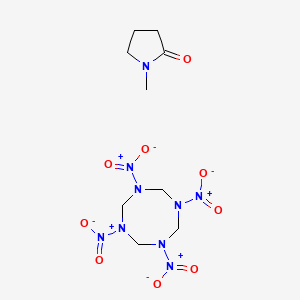
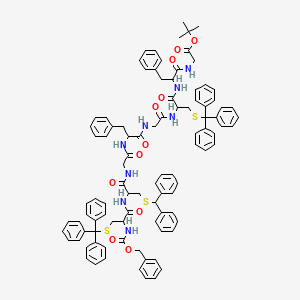
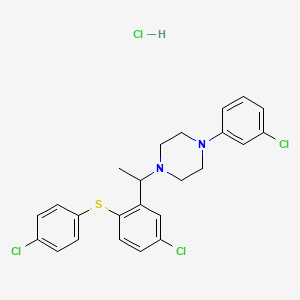
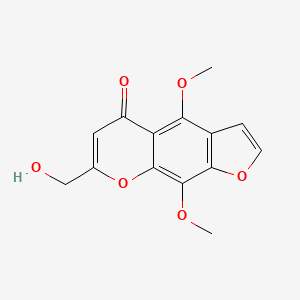
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-[3-(trifluoromethyl)phenyl]propan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12746553.png)
